N-(4-chlorobenzyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Due to its potential biological activities, it may be explored for its therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds are also structurally related and have been studied for their biological properties.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both thieno[3,2-d]pyrimidine and acetamide functionalities
Properties
Molecular Formula |
C22H18ClN3O2S2 |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-26-21(28)20-19(17(12-29-20)15-5-3-2-4-6-15)25-22(26)30-13-18(27)24-11-14-7-9-16(23)10-8-14/h2-10,12H,11,13H2,1H3,(H,24,27) |
InChI Key |
TUZZMDGJPCFFAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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